3,3'-Dinitro-4'-methoxyflavone
Overview
Description
3,3’-Dinitro-4’-methoxyflavone is a synthetic flavonoid derivative characterized by the presence of two nitro groups at the 3 and 3’ positions and a methoxy group at the 4’ position on the flavone backbone. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dinitro-4’-methoxyflavone typically involves the nitration of 4’-methoxyflavone. The process begins with the preparation of 4’-methoxyflavone, which can be synthesized through the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The nitration step involves treating 4’-methoxyflavone with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro groups at the 3 and 3’ positions.
Industrial Production Methods
Industrial production of 3,3’-Dinitro-4’-methoxyflavone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Dinitro-4’-methoxyflavone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3,3’-Diamino-4’-methoxyflavone.
Oxidation: 3,3’-Dinitro-4’-hydroxyflavone.
Substitution: Various substituted flavones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives and as a reagent in organic synthesis.
Biology: Investigated for its biological activities, including antiproliferative effects on cancer cells and inhibition of specific enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 3,3’-Dinitro-4’-methoxyflavone involves its interaction with cellular targets and pathways. The compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. It also inhibits specific enzymes, such as aminopeptidase N (CD13), which plays a role in cancer cell proliferation and survival. The nitro groups and methoxy group contribute to the compound’s ability to interact with these molecular targets.
Comparison with Similar Compounds
3,3’-Dinitro-4’-methoxyflavone can be compared with other flavonoid derivatives, such as:
3,3’-Diamino-4’-methoxyflavone: Similar structure but with amino groups instead of nitro groups, leading to different biological activities.
3,4’-Dimethoxyflavone: Lacks the nitro groups, resulting in different chemical reactivity and biological properties.
3,3’,4’,5,7-Pentahydroxyflavone (Quercetin): A naturally occurring flavonoid with multiple hydroxyl groups, known for its antioxidant and anti-inflammatory activities.
The uniqueness of 3,3’-Dinitro-4’-methoxyflavone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoid derivatives.
Properties
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-3-nitrochromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O7/c1-24-13-7-6-9(8-11(13)17(20)21)16-14(18(22)23)15(19)10-4-2-3-5-12(10)25-16/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQQTIUGUOCTMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172070 | |
Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187585-43-9 | |
Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187585439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 2-(4-methoxy-3-nitrophenyl)-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.